1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine
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Overview
Description
Scientific Research Applications
Catalytic Applications
One study demonstrates the use of a related pyrrolidine-based catalyst, derived from L-proline, for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This pyrrolidine catalyst, bearing a sulfoxide moiety, was used to synthesize various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, showcasing the potential of pyrrolidine derivatives in catalysis (Singh et al., 2013).
Synthetic Utility
Another study focused on the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of certain keto sulfones, indicating the versatility of pyrrolidine derivatives in synthesizing heterocyclic compounds. This methodology facilitates the generation of both aromatic and saturated five-membered heterocyclic compounds, highlighting the synthetic utility of pyrrolidine and its derivatives in creating complex organic structures (Benetti et al., 2002).
Chemical Reactivity Studies
Further, a kinetic study on the pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates involved a pyrrolidine derivative. This study provided insights into the reaction mechanisms and the influence of substituents, contributing to a deeper understanding of the chemical reactivity of pyrrolidine-containing compounds (Um et al., 2006).
Synthesis and Characterization
There is also research on the preparation of "1-(4-Nitrophenyl methanesulfonyl) pyrrolidine," involving a multi-step synthesis starting from benzyl chloride. This study showcases a detailed synthetic route to a pyrrolidine derivative, highlighting its potential for further chemical modifications and applications (Fei, 2004).
Safety and Hazards
properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-9-4-5-10(13(14)15)8-11(9)18(16,17)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWVQXHNCPBOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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